5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties
Preparation Methods
The synthesis of 5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorophenylthiourea with anthranilic acid under specific conditions to form the desired quinazoline derivative . Industrial production methods may involve the use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to optimize yield and purity .
Chemical Reactions Analysis
5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activities, making it a valuable tool in the study of cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as dihydrofolate reductase, which plays a crucial role in DNA synthesis and cell proliferation . This inhibition leads to the disruption of cellular processes, resulting in the compound’s anticancer and antibacterial effects .
Comparison with Similar Compounds
5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine can be compared with other quinazoline derivatives, such as:
5-Phenylsulfanyl-2,4-Quinazolinediamine: Similar in structure but lacks the chlorine atom, which may affect its biological activity and reactivity.
5-[4-Tert-Butylphenylsulfanyl]-2,4-Quinazolinediamine: Contains a tert-butyl group instead of a chlorine atom, leading to different pharmacological properties.
5-[4-Methylphenylsulfanyl]-2,4-Quinazolinediamine: Features a methyl group, which may influence its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
CAS No. |
168910-48-3 |
---|---|
Molecular Formula |
C14H11ClN4S |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfanylquinazoline-2,4-diamine |
InChI |
InChI=1S/C14H11ClN4S/c15-8-4-6-9(7-5-8)20-11-3-1-2-10-12(11)13(16)19-14(17)18-10/h1-7H,(H4,16,17,18,19) |
InChI Key |
AVRPDIOCAAWICH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC3=CC=C(C=C3)Cl)C(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.